![molecular formula C12H7ClN4O2 B6598629 6-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2,3-dihydropyridazin-3-one CAS No. 1370597-61-7](/img/structure/B6598629.png)
6-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2,3-dihydropyridazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “6-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2,3-dihydropyridazin-3-one” is a complex organic molecule that contains several functional groups and rings. It has a pyridazinone ring, an oxadiazole ring, and a phenyl ring with a chlorine substituent .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyridazinone and oxadiazole rings, as well as the chlorophenyl group. These groups could potentially participate in various intermolecular interactions, such as hydrogen bonding or π-π stacking .
Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present in its structure. For instance, the oxadiazole ring might participate in nucleophilic or electrophilic substitution reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the chlorine atom might increase its lipophilicity, potentially affecting its solubility and distribution in biological systems .
Future Directions
Mechanism of Action
Target of Action
Similar compounds with pyridazinone and oxadiazole moieties have been reported to exhibit diverse biological activities, suggesting potential interactions with multiple targets .
Mode of Action
Compounds with similar structures have been shown to interact with their targets, leading to changes in cellular processes
Biochemical Pathways
Similar compounds have been reported to influence various biochemical pathways, leading to diverse downstream effects
Result of Action
Similar compounds have been reported to exhibit diverse biological activities, suggesting potential effects at the molecular and cellular levels .
Action Environment
The activity of similar compounds can be influenced by various environmental factors
Biochemical Analysis
Biochemical Properties
6-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridazin-3(2H)-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to exhibit antibacterial activity by interacting with bacterial enzymes, leading to the inhibition of bacterial growth . The compound’s interaction with these enzymes involves binding to their active sites, thereby inhibiting their catalytic activity.
Cellular Effects
The effects of 6-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridazin-3(2H)-one on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can induce cytotoxic effects in cancer cells, leading to apoptosis . Additionally, it affects the expression of genes involved in cell cycle regulation and apoptosis, thereby altering cellular metabolism and promoting cell death in malignant cells.
Molecular Mechanism
The molecular mechanism of action of 6-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridazin-3(2H)-one involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For example, it has been shown to inhibit the activity of certain bacterial enzymes by binding to their active sites . This binding interaction prevents the enzymes from catalyzing their respective biochemical reactions, thereby exerting its antibacterial effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridazin-3(2H)-one change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have demonstrated that the compound remains stable under specific conditions, but it may degrade over time, leading to a reduction in its efficacy . Long-term exposure to the compound has been shown to result in sustained cytotoxic effects in cancer cells, indicating its potential for therapeutic applications.
Dosage Effects in Animal Models
The effects of 6-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridazin-3(2H)-one vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as antibacterial and anticancer activities . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects.
Metabolic Pathways
6-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridazin-3(2H)-one is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, the compound has been shown to inhibit the activity of enzymes involved in bacterial cell wall synthesis, thereby disrupting bacterial metabolism and leading to cell death . Additionally, it may affect the levels of specific metabolites, further influencing cellular function and viability.
Transport and Distribution
The transport and distribution of 6-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridazin-3(2H)-one within cells and tissues are crucial for its biological activity. The compound is transported across cell membranes via specific transporters and binding proteins . Once inside the cells, it may localize to specific compartments or organelles, where it exerts its effects. The distribution of the compound within tissues also influences its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of 6-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridazin-3(2H)-one plays a vital role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can induce apoptosis in cancer cells by disrupting mitochondrial function. Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential.
Properties
IUPAC Name |
3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyridazin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClN4O2/c13-8-3-1-2-7(6-8)11-14-12(19-17-11)9-4-5-10(18)16-15-9/h1-6H,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLMINRVAUBLYDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NOC(=N2)C3=NNC(=O)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1370597-61-7 |
Source


|
| Record name | 6-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2,3-dihydropyridazin-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



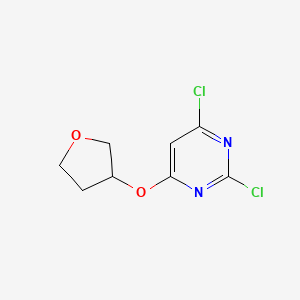
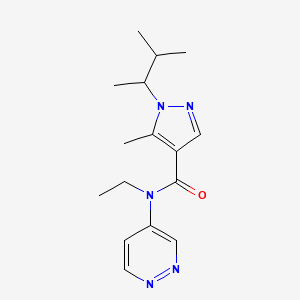


![2-methyl-N-[(1E)-2,2,2-trifluoroethylidene]propane-2-sulfinamide](/img/structure/B6598586.png)
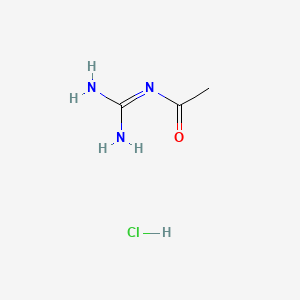

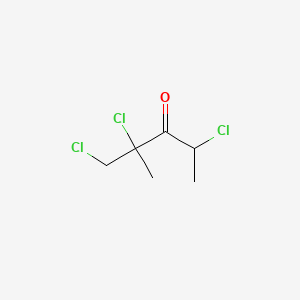
![tert-butyl N-[(1-difluoromethanesulfonylpiperidin-4-yl)methyl]carbamate](/img/structure/B6598616.png)
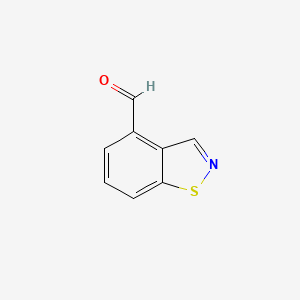
![2-methyl-5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B6598638.png)
